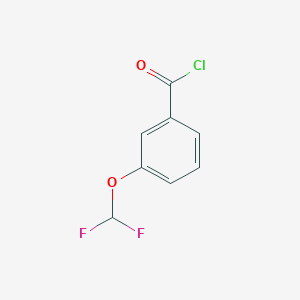

3-(Difluoromethoxy)benzoyl chloride

Description

3-(Difluoromethoxy)benzoyl chloride is an organofluorine compound characterized by a benzoyl chloride moiety substituted with a difluoromethoxy (–OCHF₂) group at the meta position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of active pharmaceutical ingredients (APIs) such as roflumilast, a PDE4 inhibitor used for chronic obstructive pulmonary disease (COPD) . Its molecular formula is C₈H₅ClF₂O₂, with a molecular weight of 214.57 g/mol. The difluoromethoxy group enhances metabolic stability and lipophilicity, influencing both pharmacokinetic and pharmacodynamic properties of derived molecules .

Properties

Molecular Formula |

C8H5ClF2O2 |

|---|---|

Molecular Weight |

206.57 g/mol |

IUPAC Name |

3-(difluoromethoxy)benzoyl chloride |

InChI |

InChI=1S/C8H5ClF2O2/c9-7(12)5-2-1-3-6(4-5)13-8(10)11/h1-4,8H |

InChI Key |

SHFZPCPNQWWGPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)benzoyl chloride typically involves the reaction of 3-(difluoromethoxy)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 3-(Difluoromethoxy)benzoyl chloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(difluoromethoxy)benzoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.

Hydrolysis: The reaction is performed in aqueous acidic or basic conditions, often at room temperature.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The difluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This property is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(difluoromethoxy)benzoyl chloride, a comparative analysis with structurally analogous benzoyl chlorides is provided below. Key compounds include:

3-(Trifluoromethoxy)benzoyl Chloride

- Molecular Formula : C₈H₄ClF₃O₂

- Molecular Weight : 224.56 g/mol

- CAS No.: 86270-03-3

- Substituent : Trifluoromethoxy (–OCF₃) at meta position.

- Key Differences: The trifluoromethoxy group is more electron-withdrawing than difluoromethoxy, leading to higher electrophilicity at the carbonyl carbon. This increases reactivity in nucleophilic acyl substitution reactions (e.g., amidation) . Applications: Widely used in agrochemicals and pharmaceuticals due to its superior hydrolytic stability compared to non-fluorinated analogs. Market projections indicate a compound annual growth rate (CAGR) of 5.2% (2020–2025) for trifluoromethoxy derivatives .

3-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl Chloride

- Molecular Formula : C₁₄H₉Cl₂FO₂

- Molecular Weight : 307.13 g/mol

- CAS No.: 1160250-70-3

- Substituent : 2-Chloro-4-fluorophenylmethoxy group at meta position.

- Key Differences :

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride

- Molecular Formula : C₁₅H₁₂ClFO₃

- Molecular Weight : 294.71 g/mol

- CAS No.: 1160250-80-5

- Substituent : 3-Fluorobenzyloxy and methoxy groups at ortho and meta positions.

- Key Differences :

Stability and Handling Considerations

- Hydrolytic Sensitivity : All benzoyl chlorides require anhydrous storage. The difluoromethoxy derivative exhibits moderate moisture sensitivity compared to trifluoromethoxy analogs .

- Thermal Stability : Trifluoromethoxy derivatives decompose above 200°C, while difluoromethoxy analogs are stable up to 180°C .

Biological Activity

3-(Difluoromethoxy)benzoyl chloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of difluoromethoxy groups can significantly influence the compound's interaction with biological targets, enhancing its pharmacological profiles.

Chemical Structure and Properties

The chemical structure of 3-(difluoromethoxy)benzoyl chloride is characterized by the presence of a benzoyl group attached to a difluoromethoxy substituent. The molecular formula is C8H6ClF2O, and it has distinct physical and chemical properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 196.58 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Benzoyl, Difluoromethoxy |

The biological activity of 3-(difluoromethoxy)benzoyl chloride is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity and metabolic stability, which can lead to improved binding affinities for target proteins.

- Enzyme Inhibition : Studies suggest that compounds with similar structures can act as inhibitors for certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The presence of fluorine atoms can facilitate stronger interactions through halogen bonding, which may enhance receptor binding activities.

Biological Activity Studies

Research has focused on the biological implications of 3-(difluoromethoxy)benzoyl chloride in various contexts:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which could be linked to the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.

- Anticancer Properties : Compounds with similar functional groups have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Pharmacokinetics : The introduction of difluoromethoxy groups has been associated with altered pharmacokinetic profiles, including enhanced absorption and distribution characteristics.

Case Studies

Several studies have explored the biological effects of fluorinated benzoyl derivatives:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated a series of benzoyl derivatives, including those with difluoromethoxy substitutions. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines (PubMed ID: 27083258) .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of difluoromethoxy-containing compounds against a range of pathogens. The findings suggested that these compounds could serve as effective agents against resistant bacterial strains (ACS Publications) .

Toxicity and Safety Profile

While exploring the biological activity of 3-(difluoromethoxy)benzoyl chloride, it is crucial to consider its toxicity profile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.